Substitution Pattern Comparison: Orthogonal Synthetic Handles
The target compound possesses a 1,4,5-arrangement of functional groups (benzyloxy at C1, bromo at C4, chloro at C5, methyl at C2). This specific pattern provides a unique, orthogonally protected platform for sequential functionalization. In contrast, a common analog, 4-bromo-5-chloro-2-methylphenol (CAS 1092460-50-8), lacks the benzyl protecting group, which is essential for multi-step syntheses where the phenol must be protected and later deprotected . Another positional isomer, 1-(benzyloxy)-4-bromo-2-chloro-5-methylbenzene (CAS 2734775-64-3), presents a different regiochemical environment, which would lead to different outcomes in regioselective reactions [1].
| Evidence Dimension | Substitution pattern and functional group availability |
|---|---|
| Target Compound Data | 1-benzyloxy-4-bromo-5-chloro-2-methylbenzene |
| Comparator Or Baseline | 4-bromo-5-chloro-2-methylphenol (free phenol) and 1-(benzyloxy)-4-bromo-2-chloro-5-methylbenzene (positional isomer) |
| Quantified Difference | N/A (Qualitative differentiation based on distinct structural features) |
| Conditions | Structural comparison |
Why This Matters
Procuring the correct isomer ensures the intended synthetic route proceeds with the expected regioselectivity and that orthogonal protecting group strategies are viable.
- [1] Chemsrc. 1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene. CAS: 2734775-64-3. View Source
